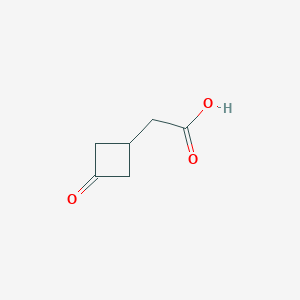2-(3-Oxocyclobutyl)acetic acid
CAS No.: 1610028-25-5
Cat. No.: VC2860355
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1610028-25-5 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-(3-oxocyclobutyl)acetic acid |
| Standard InChI | InChI=1S/C6H8O3/c7-5-1-4(2-5)3-6(8)9/h4H,1-3H2,(H,8,9) |
| Standard InChI Key | KFBADNJELGIOTE-UHFFFAOYSA-N |
| SMILES | C1C(CC1=O)CC(=O)O |
| Canonical SMILES | C1C(CC1=O)CC(=O)O |
Introduction
Chemical Structure and Properties
2-(3-Oxocyclobutyl)acetic acid is an organic compound characterized by a cyclobutane ring with a ketone group at the 3-position and an acetic acid moiety attached to the 2-position. This dual functionality enables the molecule to participate in a wide range of chemical transformations.
Structural Characteristics
The compound has the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure can be described using the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1610028-25-5 |
| IUPAC Name | 2-(3-oxocyclobutyl)acetic acid |
| SMILES | C1C(CC1=O)CC(=O)O |
| InChI | InChI=1S/C6H8O3/c7-5-1-4(2-5)3-6(8)9/h4H,1-3H2,(H,8,9) |
| InChIKey | KFBADNJELGIOTE-UHFFFAOYSA-N |
The cyclobutane ring forms the core structure of the molecule, with the ketone group and acetic acid chain providing its characteristic reactivity profile .
Physical Properties
While comprehensive physical data for 2-(3-Oxocyclobutyl)acetic acid is limited in the literature, similar cyclobutane derivatives with ketone and carboxylic acid functionalities typically exhibit the following general properties:
| Property | Description |
|---|---|
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in polar organic solvents and partially soluble in water |
| Melting/Boiling Point | Data not available in current literature |
| Predicted Collision Cross Section [M+H]+ | 125.9 Ų |
| Predicted Collision Cross Section [M-H]- | 122.7 Ų |
The predicted collision cross section values provide insight into the compound's behavior in mass spectrometry analysis .
Chemical Properties
The presence of both ketone and carboxylic acid functional groups in 2-(3-Oxocyclobutyl)acetic acid confers distinct chemical properties to the molecule. The ketone group can undergo typical carbonyl reactions, while the carboxylic acid moiety allows for esterification, amidation, and other transformations.
Synthesis Methods
Several methods have been described for the synthesis of cyclobutane derivatives related to 2-(3-Oxocyclobutyl)acetic acid.
Functional Group Transformations
Another approach might involve modifying existing cyclobutane derivatives. For example, Methyl 2-(3-oxocyclobutyl)acetate (CAS: 1148130-30-6) could potentially be hydrolyzed to obtain 2-(3-Oxocyclobutyl)acetic acid .
Chemical Reactions
The dual functionality of 2-(3-Oxocyclobutyl)acetic acid allows it to participate in various chemical transformations.
Oxidation Reactions
The ketone group can undergo further oxidation to form more complex derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) could potentially be used for these transformations.
Reduction Reactions
The ketone functionality can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Carboxylic Acid Transformations
The acetic acid moiety can undergo various transformations:
-
Esterification to form esters
-
Amidation to form amides
-
Reduction to form alcohols
-
Decarboxylation under appropriate conditions
Applications and Research
Organic Synthesis
2-(3-Oxocyclobutyl)acetic acid serves as a valuable building block in organic synthesis due to its functional group richness. Its unique structure allows for selective transformations, making it useful in the synthesis of more complex molecules.
Comparative Analysis with Similar Compounds
Comparison with 2-(3-Oxocyclopentyl)acetic acid
A related compound, 2-(3-Oxocyclopentyl)acetic acid (C₇H₁₀O₃, CAS: 3128-05-0), has a five-membered ring instead of the four-membered ring in 2-(3-Oxocyclobutyl)acetic acid . The five-membered ring typically confers different reactivity and conformational properties compared to the more strained four-membered cyclobutane ring.
The (S)-2-(3-Oxocyclopentyl)acetic acid isomer (CAS: 2630-37-7) has been specifically identified and may have different biological activities compared to its racemic form or the cyclobutane analog .
Comparison with Methyl 2-(3-oxocyclobutyl)acetate
Methyl 2-(3-oxocyclobutyl)acetate (C₇H₁₀O₃, CAS: 1148130-30-6) is the methyl ester derivative of 2-(3-Oxocyclobutyl)acetic acid . This ester would have different physical properties, including:
-
Higher lipophilicity
-
Lower water solubility
-
Less acidic character
-
Different pharmacokinetic properties if used in biological systems
The ester could potentially serve as a prodrug or protected form of the acid in various applications.
Current Research and Future Perspectives
Research involving cyclobutane derivatives continues to expand. Studies on the photochemistry of 2-oxocarboxylic acids have shown interesting reaction pathways that might be applicable to cyclobutane derivatives .
In one study, researchers investigated the aqueous photochemistry of small 2-oxocarboxylic acids as a potential source of organic aerosol . Similar photochemical processes might be applicable to 2-(3-Oxocyclobutyl)acetic acid, opening new avenues for atmospheric chemistry research.
Future research directions might include:
-
Development of more efficient synthetic routes to 2-(3-Oxocyclobutyl)acetic acid
-
Exploration of its potential as a building block for pharmaceutical compounds
-
Investigation of its biological activities and potential therapeutic applications
-
Study of its role in photochemical processes relevant to atmospheric chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume